molecular formula C16H19N5 B1486649 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1204298-40-7

3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B1486649
CAS RN: 1204298-40-7
M. Wt: 281.36 g/mol
InChI Key: VBPJMMYCRFDGBB-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine (3-DMP-7H-2,5-DMPP) is a small molecule that has been studied for its potential applications in various scientific research areas. It is a heterocyclic compound, which is composed of nitrogen, oxygen, and carbon atoms. It is a hydrazone derivative of 2,5-dimethylpyrazolo[1,5-a]pyrimidine, which is a pyrazole compound. 3-DMP-7H-2,5-DMPP has a broad range of applications in scientific research, including its use in the synthesis of other compounds, as a catalyst in various chemical reactions, and as a probe for biochemical and physiological studies.

Scientific Research Applications

Synthesis and Structural Characterization

The compound 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine is integral to the synthesis of complex heterocyclic compounds. It serves as a precursor in the formation of novel pyrazolo[1,5-a]pyrimidines and related derivatives, which are synthesized through reactions with various reagents, demonstrating the versatility of this compound in heterocyclic chemistry. The structural characterization of these compounds is often achieved using NMR spectroscopy, underlining the compound's significance in the development of new molecular entities with potential applications in medicinal chemistry and material science (Aggarwal et al., 2009).

Antibacterial Activities

Research has highlighted the antibacterial potential of derivatives synthesized from this compound. Compounds synthesized from it have shown activity against various microorganisms, including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests the compound's derivatives could be explored further for their antimicrobial properties, offering a base for developing new antibacterial agents (Atta et al., 2011).

Antimicrobial Evaluation

Further extending its applications in antimicrobial research, derivatives of this compound have been synthesized and evaluated for their antimicrobial efficacy. These novel compounds, including pyrazolo[3,4-d]pyrimidine derivatives, have been tested against a range of bacterial and fungal pathogens, showing promising antimicrobial activity. This underlines the potential of the compound's derivatives in contributing to the discovery and development of new antimicrobial agents with possibly lower toxicity and higher efficacy (Ali, 2009).

properties

IUPAC Name

[3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-9-5-6-10(2)13(7-9)15-12(4)20-21-14(19-17)8-11(3)18-16(15)21/h5-8,19H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPJMMYCRFDGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C3N=C(C=C(N3N=C2C)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine

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